Importazol

Descripción general

Descripción

Importazole es un inhibidor de molécula pequeña que se dirige específicamente al receptor de transporte importina-β. Es un compuesto permeable a las células que interrumpe el proceso de importación nuclear mediado por importina-β. Este compuesto ha sido ampliamente estudiado por su papel en la inhibición de la interacción entre RanGTP e importina-β, que es crucial para la importación nuclear de proteínas .

Aplicaciones Científicas De Investigación

Importazole tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la biología celular, la biología molecular y la investigación del cáncer:

Biología celular: Importazole se utiliza para estudiar la importación nuclear de proteínas y el papel de importina-β en los procesos celulares.

Biología molecular: Ayuda a comprender la vía RanGTP/importina-β y sus implicaciones en diversas funciones celulares.

Investigación del cáncer: Importazole ha demostrado potencial para sensibilizar las células tumorales a los agentes inductores de apoptosis, convirtiéndolo en una herramienta valiosa en la investigación de la terapia contra el cáncer

Mecanismo De Acción

Importazole ejerce sus efectos inhibiendo específicamente la función de importina-β. Altera la interacción entre RanGTP e importina-β, impidiendo la importación nuclear de proteínas que dependen de esta vía. Esta inhibición conduce a defectos en el ensamblaje del huso, la congruencia cromosómica y otros procesos mitóticos .

Compuestos similares:

Leptomycina B: Un inhibidor de la exportación nuclear mediada por CRM1.

Ivermectina: Conocido por su papel en la inhibición de la importación nuclear mediada por importina-α/β.

Mifepristona: Afecta la importación nuclear al dirigirse a diferentes vías.

Singularidad de Importazole: Importazole es único en su inhibición específica de importina-β sin afectar otras vías de transporte nuclear. Esta especificidad lo convierte en una herramienta valiosa para diseccionar las funciones de importina-β en varios procesos celulares .

Safety and Hazards

Métodos De Preparación

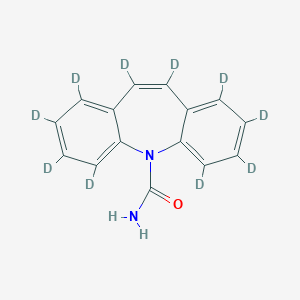

Rutas sintéticas y condiciones de reacción: Importazole se sintetiza mediante una serie de reacciones químicas que implican la formación de un núcleo de 2,4-diaminoquinazolina. La ruta sintética típicamente involucra los siguientes pasos:

- Formación del anillo de quinazolina.

- Introducción de grupos amino en las posiciones 2 y 4.

- Modificaciones finales para lograr la estructura química deseada .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para importazole no están ampliamente documentados, la síntesis generalmente sigue los protocolos estándar de química orgánica, asegurando alta pureza y rendimiento. El compuesto generalmente se suministra como un polvo liofilizado y se puede reconstituir en dimetilsulfóxido (DMSO) para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: Importazole principalmente se somete a reacciones de sustitución durante su síntesis. Está diseñado para ser estable en condiciones fisiológicas, lo que lo hace adecuado para estudios biológicos.

Reactivos y condiciones comunes:

Reactivos: Los reactivos comunes utilizados en la síntesis de importazole incluyen aminas, aldehídos y varios catalizadores.

Productos principales: El producto principal de estas reacciones es el propio importazole, caracterizado por su estructura de 2,4-diaminoquinazolina. El compuesto se purifica para lograr un alto nivel de pureza (>97%) para fines de investigación .

Comparación Con Compuestos Similares

Leptomycin B: An inhibitor of CRM1-mediated nuclear export.

Ivermectin: Known for its role in inhibiting importin-α/β-mediated nuclear import.

Mifepristone: Affects nuclear import by targeting different pathways.

Uniqueness of Importazole: Importazole is unique in its specific inhibition of importin-β without affecting other nuclear transport pathways. This specificity makes it a valuable tool for dissecting the roles of importin-β in various cellular processes .

Propiedades

IUPAC Name |

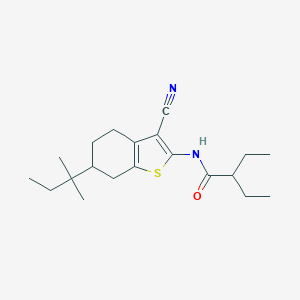

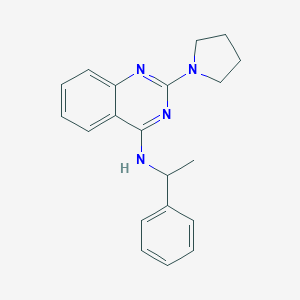

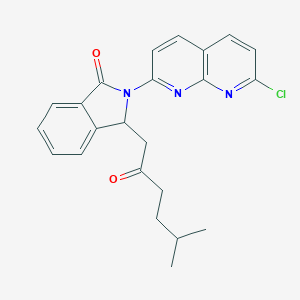

N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJEZIGDHFJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Importazole?

A1: Importazole specifically inhibits the function of importin-β, a key protein involved in nuclear transport. [, ]

Q2: How does Importazole interact with importin-β?

A2: Importazole disrupts the interaction between importin-β and RanGTP, a small GTPase essential for cargo release in the nucleus. This disruption likely occurs through alteration of the importin-β interaction with RanGTP rather than direct destabilization of the complex. [, ]

Q3: What are the downstream consequences of Importazole inhibiting importin-β function?

A3: Importazole primarily blocks importin-β-mediated nuclear import, hindering the transport of cargo proteins into the nucleus. This blockage has been observed in both Xenopus egg extracts and cultured cells. [, ] It does not affect transportin-mediated nuclear import or CRM1-mediated nuclear export, indicating specificity for the importin-β pathway. [, ]

Q4: What are the specific effects of Importazole on mitosis?

A4: Importazole interferes with the release of importin-β cargo during mitosis, leading to defects in spindle assembly, including both predicted and novel defects. [, ] This highlights the importance of the Ran/importin-β pathway for proper mitotic spindle formation.

Q5: Beyond mitosis, what other cellular processes are affected by Importazole?

A5: Importazole has been shown to inhibit rotavirus replication by disrupting importin-β1 function, a host factor crucial for the virus life cycle. [] Additionally, it inhibits Anaplasma phagocytophilum growth by interfering with the importin-α/β, RanGTP-dependent pathway used by the bacterial effector protein AnkA for nuclear entry. []

Q6: What is the molecular formula and weight of Importazole?

A6: Importazole is a 2,4-diaminoquinazoline with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. []

Q7: What is known about the stability of Importazole under different conditions?

A7: While specific stability data is limited in the provided research, Importazole's efficacy in various experimental settings, including in vitro and in vivo studies, suggests it possesses sufficient stability for those applications.

Q8: Has the structure-activity relationship of Importazole been investigated?

A8: Yes, researchers developed analogs of Importazole to potentially improve its potency and specificity for inhibiting RanGTP/importin-β function. [] While some analogs displayed activity against nucleocytoplasmic transport and mitotic spindle assembly, none demonstrated significantly greater potency than Importazole. []

Q9: What in vitro models have been used to study the effects of Importazole?

A9: Importazole has been extensively studied in Xenopus egg extracts and various cultured cell lines, including HeLa cells, human head and neck squamous cell carcinoma (HNSCC) cell lines, and chronic myeloid leukemia (CML) cell lines. [, , , ]

Q10: What are the observed effects of Importazole in these in vitro models?

A10: In vitro, Importazole effectively disrupts nuclear import, impairs spindle assembly, inhibits rotavirus replication, blocks Anaplasma phagocytophilum growth, enhances radiosensitivity in HNSCC cells, and reduces proliferation in CML cells. [1-4, 9]

Q11: Has Importazole been tested in in vivo models?

A11: Yes, Importazole demonstrated antirotavirus activity in mice, reducing viral shedding in stool, decreasing viral protein expression in the small intestine, and promoting restoration of damaged intestinal villi. [] It has also been tested in mouse models of prostate cancer, showing an inhibitory effect on tumor growth when combined with agonistic anti-human DR5 antibody treatment. []

Q12: Are there known mechanisms of resistance to Importazole?

A12: While specific resistance mechanisms have not been extensively characterized, the research indicates that the androgen receptor splice variant AR-V7, found in docetaxel-resistant prostate cancer cells, does not rely on the importin-β pathway for nuclear localization and is therefore insensitive to Importazole. [] This suggests potential limitations for Importazole in targeting AR-V7-driven cancers.

Q13: What is the safety profile of Importazole?

A13: The provided research primarily focuses on the mechanism of action and efficacy of Importazole. While in vivo studies in mice suggest a certain level of tolerability at effective doses, further research is needed to fully characterize its safety profile and potential toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

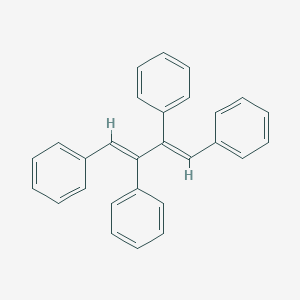

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)